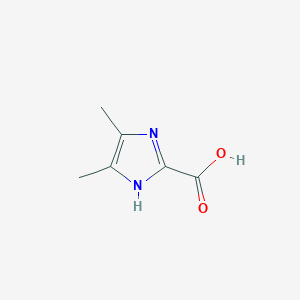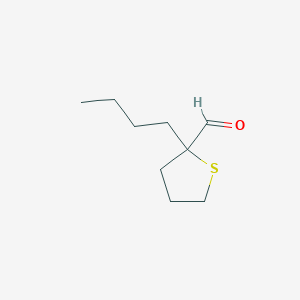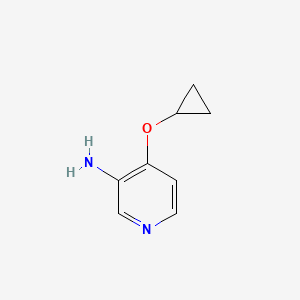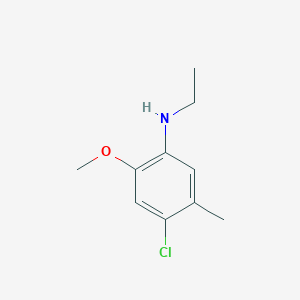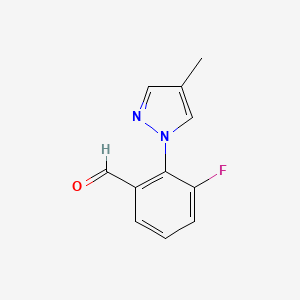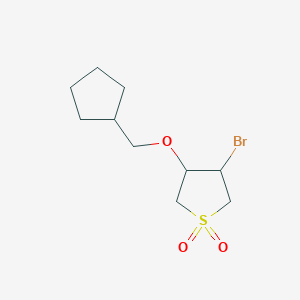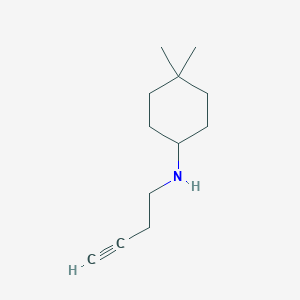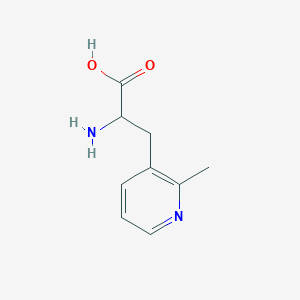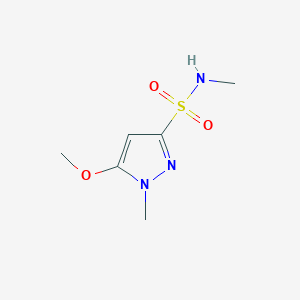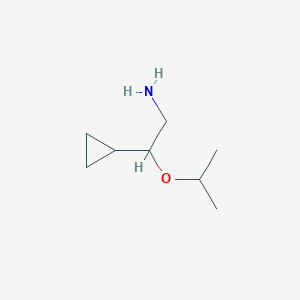
3-amino-4-(cyclobutylamino)benzoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-4-(cyclobutylamino)benzoic acid is an organic compound that belongs to the class of aminobenzoic acids It features an amino group at the third position and a cyclobutylamino group at the fourth position on the benzoic acid ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-(cyclobutylamino)benzoic acid typically involves multi-step organic reactions. One common method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is green, rapid, and highly efficient.
Industrial Production Methods
Industrial production of this compound may involve the use of advanced biotechnological processes. For example, recombinant strains of bacteria such as Escherichia coli can be engineered to produce aromatic compounds from renewable bio-resources . This approach is recognized as a key aspect of biorefinery research.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-(cyclobutylamino)benzoic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to convert the amino groups into corresponding nitro groups.
Reduction: Reduction reactions can convert nitro groups back to amino groups using reducing agents.
Substitution: The amino and cyclobutylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino groups can yield nitrobenzoic acids, while reduction can regenerate the original aminobenzoic acid.
Scientific Research Applications
3-amino-4-(cyclobutylamino)benzoic acid has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and metabolic pathways.
Industry: The compound is used in the production of high-performance industrial plastics and other materials.
Mechanism of Action
The mechanism by which 3-amino-4-(cyclobutylamino)benzoic acid exerts its effects involves its interaction with specific molecular targets. For instance, it can inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition can prevent the synthesis of folic acid, which is essential for the growth and proliferation of certain microorganisms.
Comparison with Similar Compounds
Similar Compounds
4-aminobenzoic acid: This compound is structurally similar but lacks the cyclobutylamino group.
3-amino-4-hydroxybenzoic acid: This compound has a hydroxyl group instead of the cyclobutylamino group.
Uniqueness
3-amino-4-(cyclobutylamino)benzoic acid is unique due to the presence of the cyclobutylamino group, which can impart different chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
3-amino-4-(cyclobutylamino)benzoic acid |
InChI |
InChI=1S/C11H14N2O2/c12-9-6-7(11(14)15)4-5-10(9)13-8-2-1-3-8/h4-6,8,13H,1-3,12H2,(H,14,15) |
InChI Key |
NUHDUDGYOAHCHW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)NC2=C(C=C(C=C2)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



